molecular formula C16H15N3O3S B3004819 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone CAS No. 2188202-93-7

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone

Cat. No.: B3004819
CAS No.: 2188202-93-7
M. Wt: 329.37
InChI Key: JOFPZRFMYLLOIZ-UHFFFAOYSA-N
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Description

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone is a complex organic compound that features a combination of a thiadiazole ring, a piperidine ring, and a benzofuran moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone typically involves multiple steps. One common method begins with the preparation of the 1,3,4-thiadiazole ring, which is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. This intermediate is then reacted with an appropriate aldehyde to form the thiadiazole ring .

The next step involves the formation of the piperidine ring, which can be synthesized by the cyclization of a suitable amine with a dihaloalkane. The piperidine ring is then functionalized with the thiadiazole moiety through a nucleophilic substitution reaction .

Finally, the benzofuran moiety is introduced through a Friedel-Crafts acylation reaction, where the piperidine-thiadiazole intermediate is reacted with benzofuran-2-carboxylic acid in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of piperidine derivatives with benzofuran and thiadiazole moieties. The incorporation of the thiadiazole ring is crucial as it enhances the compound's biological activity through various mechanisms such as enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Thiadiazole derivatives have shown selective cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. Specifically, compounds with IC50 values ranging from 5 to 25 µM have been reported in literature, indicating their potential as chemotherapeutic agents .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. For example, certain thiadiazole derivatives inhibit key signaling pathways involved in cancer progression, such as the Bcr-Abl pathway in chronic myeloid leukemia .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have also been explored:

  • In Vivo Studies : Compounds similar to this compound have been tested in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. These studies demonstrated significant protection against seizures at doses as low as 30 mg/kg .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiadiazole ring and piperidine moiety can enhance biological activity. Key findings include:

  • Substituent Influence : Electron-withdrawing groups such as nitro or halogens at specific positions on the benzofuran or thiadiazole rings significantly increase potency against cancer cells. Conversely, electron-donating groups may reduce activity .
Substituent TypeBiological ActivityIC50 Range (µM)
Electron-withdrawingIncreased potency5 - 15
Electron-donatingDecreased potency>25

Case Studies

  • Case Study on Anticancer Activity : A study evaluated a series of thiadiazole derivatives for their anticancer effects against human leukemia cell lines. The results indicated that compounds with a benzofuran moiety exhibited enhanced cytotoxicity compared to those without, supporting the hypothesis that structural modifications can significantly impact efficacy .
  • Case Study on Anticonvulsant Effects : In another study focusing on anticonvulsant properties, several derivatives were synthesized and tested for their ability to prevent seizures in rodent models. The results showed that certain substitutions led to a marked increase in protective effects against induced seizures, highlighting the importance of structural optimization in drug design .

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-15(14-9-11-3-1-2-4-13(11)22-14)19-7-5-12(6-8-19)21-16-18-17-10-23-16/h1-4,9-10,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFPZRFMYLLOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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